An In-Depth Technical Guide to the Inhibition of the VEGFR-2 Signaling Pathway by Vegfr-2-IN-17
An In-Depth Technical Guide to the Inhibition of the VEGFR-2 Signaling Pathway by Vegfr-2-IN-17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vegfr-2-IN-17, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the inhibitor's mechanism of action, its impact on the VEGFR-2 signaling pathway, and quantitative data on its biological activity. Furthermore, it supplies detailed experimental protocols for the evaluation of this and similar compounds, alongside visual representations of key pathways and workflows to facilitate understanding and replication.
Introduction to VEGFR-2 Signaling and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2][3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, survival, migration, and permeability.[1][2][4] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1][5] Consequently, inhibiting VEGFR-2 has become a key strategy in the development of anti-cancer therapeutics.[6]
Vegfr-2-IN-17 (also referred to as Compound 15a in associated literature) has been identified as a potent inhibitor of VEGFR-2, demonstrating significant anti-proliferative effects in various cancer cell lines.[2][7] This guide delves into the specifics of its action and the methodologies used to characterize it.
Vegfr-2-IN-17: Mechanism of Action and Biological Activity
Vegfr-2-IN-17 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. Its chemical structure is C₂₁H₁₄ClN₃O₂.[7]
Quantitative Data
The biological activity of Vegfr-2-IN-17 has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 67.25 nM | In Vitro VEGFR-2 Kinase Assay | [6] |
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | 34.59 ± 2.82 | MTT Assay | [7] |
| PC3 | Prostate Cancer | 30.28 ± 2.56 | MTT Assay | [7] |
| MCF-7 | Breast Cancer | 47.10 ± 3.59 | MTT Assay | [7] |
| WI-38 | Normal Human Lung Fibroblasts | 250.33 ± 2.51 | MTT Assay | [7] |
Signaling Pathway and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and the workflows for inhibitor characterization.
VEGFR-2 Signaling Pathway
Experimental Workflow: Kinase Inhibitor Screening
Experimental Workflow: Cellular Activity Evaluation
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and established laboratory practices.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Vegfr-2-IN-17 or other test compounds, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Vegfr-2-IN-17 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme (final concentration ~1-5 ng/µL) in kinase assay buffer to each well.
-
Incubate the plate for 10-20 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer. The final concentration of ATP should be at or near its Km for VEGFR-2 (typically 10-50 µM).
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Vegfr-2-IN-17 or other test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile, clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach.
-
Prepare serial dilutions of Vegfr-2-IN-17 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (medium with DMSO).
-
Incubate the plate for an additional 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
Vegfr-2-IN-17 is a potent inhibitor of the VEGFR-2 kinase, demonstrating significant anti-proliferative activity against various cancer cell lines. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, necessary for researchers to further investigate its therapeutic potential and to screen for novel VEGFR-2 inhibitors. The provided diagrams offer a clear visual framework for understanding the complex signaling and experimental processes involved in this critical area of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
